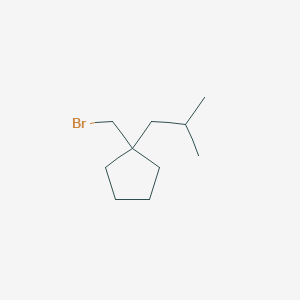

1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane

CAS No.:

Cat. No.: VC17660384

Molecular Formula: C10H19Br

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19Br |

|---|---|

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | 1-(bromomethyl)-1-(2-methylpropyl)cyclopentane |

| Standard InChI | InChI=1S/C10H19Br/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |

| Standard InChI Key | TZSWWVOEHPVFIN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1(CCCC1)CBr |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, 1-(bromomethyl)-1-(2-methylpropyl)cyclopentane, reflects its substitution pattern. The cyclopentane ring serves as the parent structure, with two substituents attached to the same carbon atom: a bromomethyl (-CHBr) group and a 2-methylpropyl (-CHCH(CH)) group . This geminal substitution creates significant steric hindrance, influencing both its conformational flexibility and reactivity.

Molecular Geometry and Spectroscopic Data

The compound’s structure is confirmed via spectroscopic methods:

-

NMR: -NMR would show distinct signals for the cyclopentane ring protons (δ 1.2–2.1 ppm), the bromomethyl group (δ 3.4–3.8 ppm), and the isobutyl group’s methyl branches (δ 0.8–1.0 ppm).

-

Mass Spectrometry: The molecular ion peak at m/z 219.16 corresponds to the molecular weight, with fragmentation patterns indicative of bromine loss (M – Br) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 219.16 g/mol | |

| SMILES | CC(C)CC1(CCCC1)CBr | |

| InChIKey | TZSWWVOEHPVFIN-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Reactivity Profile

The bromomethyl group acts as a superior leaving group, enabling reactions such as:

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives.

-

Grignard Reactions: Formation of carbon-carbon bonds with organomagnesium reagents .

Table 2: Comparative Reactivity of Halogenated Cyclopentanes

| Compound | Halogen | Relative Reactivity (vs. Cl) |

|---|---|---|

| 1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane | Br | 1.5–2.0× |

| 1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane | Cl | 1.0× |

| 1-(Iodomethyl)-1-(2-methylpropyl)cyclopentane | I | 3.0–4.0× |

Physicochemical Properties

Solubility and Stability

The compound is lipophilic, with limited solubility in polar solvents (e.g., water) but high solubility in dichloromethane or tetrahydrofuran. Stability studies indicate decomposition above 200°C, with bromine elimination as a primary degradation pathway .

Applications in Organic Synthesis

Intermediate for Pharmaceuticals

The bromine atom facilitates late-stage functionalization in drug discovery. For example, it can serve as a precursor to kinase inhibitors or antipsychotic agents .

Polymer Chemistry

Controlled radical polymerization (ATRP) using brominated cyclopentanes as initiators has been explored to synthesize star-shaped polymers with tailored thermal properties .

Comparative Analysis with Structural Analogs

Bromine vs. Chlorine Substituents

Replacing bromine with chlorine (as in 1-(chloromethyl)-1-(2-methylpropyl)cyclopentane) reduces electrophilicity, slowing substitution reactions but improving thermal stability.

Impact of Alkyl Branching

Linear analogs (e.g., 1-(bromomethyl)-1-propylcyclopentane) exhibit lower steric hindrance, enabling faster reaction kinetics compared to the 2-methylpropyl derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume